![molecular formula C15H16N6O2S B2487076 5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034479-60-0](/img/structure/B2487076.png)
5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Description
The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which have been extensively studied for their potential in various pharmaceutical and chemical applications due to their diverse biological activities. The synthesis and analysis of such compounds are of interest in the development of new therapeutic agents and materials with unique properties.
Synthesis Analysis
The synthesis of similar 1,2,4-triazolo[1,5-a]pyrimidines often involves the condensation of 3H-1,2,4-triazol-5-amine with different carbonyl compounds in the presence of catalysts under specific conditions. For instance, Baklykov et al. (2019) demonstrated the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide, highlighting an environmentally friendly and efficient method for obtaining these compounds (Baklykov et al., 2019).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography. Lahmidi et al. (2019) detailed the molecular structure of a novel triazolopyrimidine derivative through X-ray diffraction and spectroscopic analysis, providing insights into the geometrical parameters and electronic structure of these molecules (Lahmidi et al., 2019).
Scientific Research Applications
Synthesis and Antihypertensive Activity
A study by Bayomi et al. (1999) focused on the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines bearing different moieties, including structures related to 5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. These compounds were synthesized and tested for their antihypertensive activity, with some showing promising results (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Antimicrobial Activities
Bektaş et al. (2010) explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including those related to the structure of interest. The synthesized compounds exhibited good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
5-HT2 Antagonist Activity
Research by Watanabe et al. (1992) involved synthesizing bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including those with structural similarities to the compound . These compounds were tested for their antagonist activity against 5-HT2 and alpha 1 receptors, with some showing significant potency (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Antitumor and Antimicrobial Agents
El-Bendary et al. (1998) reported on the synthesis of new thiazolopyrimidines with potential antimicrobial and antitumor properties. These compounds, including variations on the 5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, showed promising activity in preliminary screenings (El-Bendary, El-Sherbeny, & Badria, 1998).
properties
IUPAC Name |
5-methyl-2-[4-(thiophene-3-carbonyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-10-8-12(22)21-14(16-10)17-15(18-21)20-5-3-19(4-6-20)13(23)11-2-7-24-9-11/h2,7-9H,3-6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBZRWNTQVFLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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